ethyl (2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate
CAS No.: 897617-18-4
Cat. No.: VC7741193
Molecular Formula: C24H27N3O7S2
Molecular Weight: 533.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897617-18-4 |
|---|---|
| Molecular Formula | C24H27N3O7S2 |
| Molecular Weight | 533.61 |
| IUPAC Name | ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate |
| Standard InChI | InChI=1S/C24H27N3O7S2/c1-5-26(6-2)36(31,32)18-11-8-16(9-12-18)22(29)25-24-27(15-21(28)33-4)19-13-10-17(14-20(19)35-24)23(30)34-7-3/h8-14H,5-7,15H2,1-4H3 |
| Standard InChI Key | XMMJWPUTSBXWRS-IZHYLOQSSA-N |
| SMILES | CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OCC)CC(=O)OC |
Introduction
Ethyl (2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3-(2-methoxy-2-oxoethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound belonging to the benzothiazole derivative class. These compounds are known for their unique structural features, which include a benzene ring fused to a thiazole ring, and they exhibit a wide range of biological activities, making them significant in medicinal chemistry and pharmaceutical research.
Key Features:
-
Chemical Structure: The compound features a benzothiazole core with a diethylsulfamoylbenzoyl imino group and a 2-methoxy-2-oxoethyl substituent.
-
Biological Activity: Benzothiazole derivatives are known for their antimicrobial and anticancer properties, suggesting potential applications in drug development.
Synthesis Steps:
-
Starting Materials: The synthesis often begins with benzothiazole derivatives and involves the introduction of the diethylsulfamoylbenzoyl imino group.
-
Reaction Conditions: Polar solvents are preferred for better solubility and reactivity. Temperature and pH control are crucial for optimizing reaction outcomes.
Biological Activity and Potential Applications
Benzothiazole derivatives have shown promising biological activities, including antimicrobial and anticancer effects. The specific compound may exhibit similar properties due to its structural similarity to known active compounds.
Potential Applications:
-
Pharmaceutical Development: The compound's unique structure suggests potential applications in drug development, particularly in areas where benzothiazole derivatives have shown efficacy.
-
Biological Targets: The diethylsulfamoyl group may enhance interactions with specific biological targets, contributing to its potential therapeutic effects.
Data Table: Comparison of Benzothiazole Derivatives
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| Methyl (2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate | Not specified | Approximately 392.55 g/mol | Pharmaceutical Development |
| Ethyl 2-[(2Z)-2-{[4-(diethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate | Not specified | Not specified | Anti-diabetic and Anti-obesity Treatments |
| Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate | C12H13NO4S | Not specified | Anti-inflammatory and Analgesic Effects |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume